molecular formula C5HCl2N3O4 B12610758 2,3-Dichloro-4,6-dinitropyridine CAS No. 902771-30-6

2,3-Dichloro-4,6-dinitropyridine

Cat. No.: B12610758
CAS No.: 902771-30-6
M. Wt: 237.98 g/mol
InChI Key: JGHWUIPUHDQBSP-UHFFFAOYSA-N
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Description

2,3-Dichloro-4,6-dinitropyridine is a halogenated and nitrated pyridine derivative characterized by two chlorine substituents at positions 2 and 3 and nitro groups at positions 4 and 4. This compound belongs to a class of nitroaromatic heterocycles, which are notable for their electron-deficient aromatic systems, making them reactive intermediates in organic synthesis. For example, 3-chloro-5-methoxy-2,6-dinitropyridine is synthesized via substitution and nitration of 3,5-dichloropyridine N-oxide , suggesting similar nitration and halogenation steps could apply to 2,3-dichloro-4,6-dinitropyridine.

The compound’s structural features—chlorine atoms and nitro groups—impart high electrophilicity, influencing its reactivity in nucleophilic aromatic substitution (NAS) reactions. Such properties are critical in pharmaceutical and agrochemical industries, where nitro-pyridines serve as precursors for active ingredients. However, its toxicity profile and environmental persistence, common among chlorinated nitroaromatics, necessitate careful handling .

Properties

CAS No.

902771-30-6

Molecular Formula

C5HCl2N3O4

Molecular Weight

237.98 g/mol

IUPAC Name

2,3-dichloro-4,6-dinitropyridine

InChI

InChI=1S/C5HCl2N3O4/c6-4-2(9(11)12)1-3(10(13)14)8-5(4)7/h1H

InChI Key

JGHWUIPUHDQBSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4,6-dinitropyridine typically involves the nitration of 2,3-dichloropyridine. The process begins with the chlorination of pyridine to obtain 2,3-dichloropyridine, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the pyridine ring .

Industrial Production Methods: Industrial production of 2,3-Dichloro-4,6-dinitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 2,3-Dichloro-4,6-dinitropyridine suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4,6-dinitropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride in ethanol.

    Oxidation: Hydrogen peroxide in glacial acetic acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4,6-dinitropyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chlorine atoms can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins or enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

3-Chloro-5-methoxy-2,6-dinitropyridine

  • Substituents : Chlorine (C3), methoxy (C5), nitro (C2, C6).
  • Reactivity : The methoxy group enhances electron density at C5, reducing NAS reactivity compared to 2,3-dichloro-4,6-dinitropyridine. This compound is used in pesticide synthesis due to its stability and controlled reactivity .

2,4-Dichloro-6-methyl-3-nitropyridine

  • Substituents : Chlorine (C2, C4), methyl (C6), nitro (C3).
  • Reactivity : Methyl groups increase steric hindrance, slowing NAS at C5. Used in medicinal chemistry for antimalarial agents .
  • Physical Properties : Higher melting point (~65–67°C) due to symmetrical substitution .

4,6-Dichloropyrimidine

  • Heterocycle : Pyrimidine (two nitrogen atoms at C1 and C3).
  • Reactivity : Enhanced electron deficiency compared to pyridines, favoring NAS at C2 and C3. Widely used in antiviral drug synthesis .

Table 1: Structural and Physical Properties of Pyridine Derivatives

Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Applications
2,3-Dichloro-4,6-dinitropyridine C₅HCl₂N₃O₄ 267.98 Cl (2,3); NO₂ (4,6) Not reported Pharmaceutical precursors
3-Chloro-5-methoxy-2,6-dinitropyridine C₆H₄ClN₃O₅ 257.57 Cl (3); OCH₃ (5); NO₂ (2,6) Not reported Pesticides
4,6-Dichloropyrimidine C₄H₂Cl₂N₂ 148.98 Cl (4,6) Not reported Antiviral agents

Benzene-Based Halogenated Nitroaromatics

1,3-Dichloro-4,6-dinitrobenzene

  • Structure: Benzene ring with Cl (1,3) and NO₂ (4,6).
  • Reactivity : Undergoes NAS at positions 2 and 4. Forms salts with amines (e.g., N,N-diethylaniline), useful in crystal engineering .

2-Chloro-4,6-dinitroaniline

  • Structure: Aniline derivative with Cl (2), NO₂ (4,6).
  • Applications : Found in textiles as a dye byproduct. High polarity causes adsorption in GC systems, complicating detection .
  • Toxicity : Exceeds REACH limits (282 µg/g in garments), posing mutagenic risks .

Table 2: Comparison with Benzene Derivatives

Compound Aromatic System Key Substituents Toxicity Concerns Applications
2,3-Dichloro-4,6-dinitropyridine Pyridine Cl (2,3); NO₂ (4,6) Likely mutagenic Drug precursors
1,3-Dichloro-4,6-dinitrobenzene Benzene Cl (1,3); NO₂ (4,6) Suspected carcinogen Crystal engineering
2-Chloro-4,6-dinitroaniline Benzene Cl (2); NO₂ (4,6); NH₂ Mutagenic, skin sensitizer Dye byproduct

Heterocyclic Variants

4,6-Dichloro-nicotinaldehyde

  • Structure : Pyridine-3-carboxaldehyde with Cl (4,6).
  • Reactivity : Aldehyde group enables condensation reactions, useful in synthesizing Schiff bases for coordination chemistry .
  • Toxicity : Requires careful handling due to chlorinated structure .

2,4-Dichloro-3-aminopyridine

  • Substituents : Cl (2,4); NH₂ (3).
  • Applications: Intermediate in herbicide synthesis. Amino group allows further functionalization .

Key Research Findings and Implications

  • Reactivity Trends : Chlorine and nitro groups in 2,3-dichloro-4,6-dinitropyridine enhance electrophilicity compared to less substituted analogs (e.g., 2,3-dichloropyridine), enabling diverse NAS reactions .
  • Toxicity : Chlorinated nitroaromatics like 2-bromo-4,6-dinitroaniline demonstrate significant mutagenicity, suggesting similar risks for 2,3-dichloro-4,6-dinitropyridine .
  • Environmental Impact : Adsorption tendencies (e.g., peak tailing in GC analysis) complicate detection and remediation of such compounds in environmental samples .

Biological Activity

2,3-Dichloro-4,6-dinitropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and applications in various fields.

2,3-Dichloro-4,6-dinitropyridine is characterized by the presence of two chlorine atoms and two nitro groups attached to a pyridine ring. Its molecular formula is C5_5H2_2Cl2_2N4_4O4_4, and it has a molecular weight of 227.05 g/mol. The compound exhibits a yellow solid form with specific melting points and solubility characteristics that influence its biological interactions.

Antimicrobial Properties

Research indicates that 2,3-Dichloro-4,6-dinitropyridine exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with DNA replication.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that 2,3-Dichloro-4,6-dinitropyridine possesses anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways.

Case Study: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations of 10-50 µM resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The results indicate significant cytotoxicity at higher concentrations, suggesting potential for therapeutic applications in oncology.

The biological activity of 2,3-Dichloro-4,6-dinitropyridine can be attributed to its structural features. The nitro groups can undergo reduction to form reactive intermediates that bind to cellular macromolecules such as proteins and nucleic acids. Additionally, the chlorine atoms facilitate nucleophilic substitution reactions, enhancing the compound's reactivity.

Applications in Research and Industry

Beyond its biological activities, this compound serves as an important intermediate in synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. Its role in dye production also highlights its industrial relevance.

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